4-ethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
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Overview
Description
4-ethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of an ethyl group at the 4-position, a tetrazolylmethoxy group at the 7-position, and a chromen-2-one core structure. Chromen-2-ones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the chromen-2-one core: This can be achieved through the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the ethyl group: The ethyl group can be introduced via an alkylation reaction using an appropriate alkylating agent, such as ethyl bromide, in the presence of a base.
Attachment of the tetrazolylmethoxy group: This step involves the reaction of the chromen-2-one intermediate with a tetrazole derivative, such as 5-(chloromethyl)-1H-tetrazole, under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: The tetrazolylmethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromen-2-one derivatives. Substitution reactions can lead to a variety of substituted chromen-2-one compounds.
Scientific Research Applications
4-ethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: It is used as a probe to study various biological processes and pathways.
Chemical Biology: The compound can be used to investigate enzyme inhibition and receptor binding.
Industrial Applications: It may find use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-ethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through the following pathways:
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: The compound may interact with specific receptors, modulating their activity and triggering downstream signaling pathways.
Reactive Oxygen Species (ROS) Modulation: It may influence the production and scavenging of reactive oxygen species, affecting cellular redox balance.
Comparison with Similar Compounds
4-ethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one can be compared with other similar compounds, such as:
4-ethyl-7-methoxy-2H-chromen-2-one: Lacks the tetrazolyl group, which may result in different biological activities.
7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one: Lacks the ethyl group, which may affect its chemical reactivity and biological properties.
4-ethyl-2H-chromen-2-one: Lacks both the tetrazolyl and methoxy groups, leading to distinct chemical and biological characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties that are not observed in its analogs.
Properties
IUPAC Name |
4-ethyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-2-8-5-13(18)20-11-6-9(3-4-10(8)11)19-7-12-14-16-17-15-12/h3-6H,2,7H2,1H3,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVSZRXZTNWTFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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